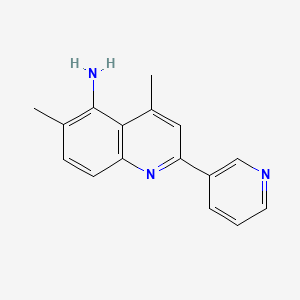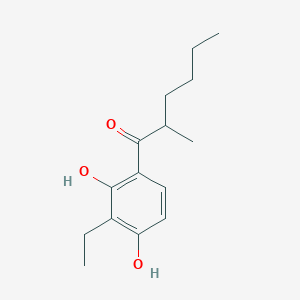
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol. This compound is known for its unique structure, which includes a thiomorpholine ring with a carboxylic acid group and a methyl group, along with an oxide functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide typically involves the reaction of thiomorpholine derivatives with appropriate oxidizing agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide involves its interaction with specific molecular targets and pathways. The compound’s oxide group can participate in redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the methyl and oxide groups, resulting in different chemical properties.
5-Methylthiomorpholine-3-carboxylic acid: Similar structure but without the oxide group.
Thiomorpholine-3-carboxylic acid 1-oxide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
455-41-4 |
|---|---|
Molekularformel |
C6H11NO3S |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
(1S,3R,5S)-5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-,11-/m0/s1 |
InChI-Schlüssel |
JYMHODZXTIGVPA-ANYMCVJYSA-N |
SMILES |
CC1CS(=O)CC(N1)C(=O)O |
Isomerische SMILES |
C[C@H]1C[S@](=O)C[C@H](N1)C(=O)O |
Kanonische SMILES |
CC1CS(=O)CC(N1)C(=O)O |
Synonyme |
3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide cycloalliin cycloallin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


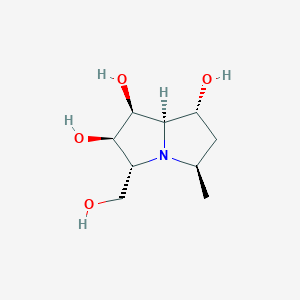


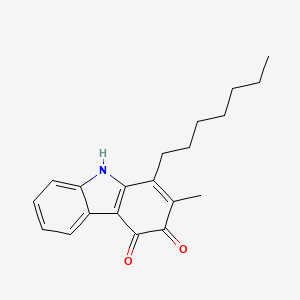
![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)
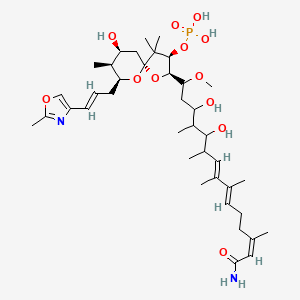


![(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-9,13-dione](/img/structure/B1252034.png)
